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molecular formula C6H7F2N3O B3388075 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine CAS No. 85821-30-3

4-(Difluoromethoxy)-6-methylpyrimidin-2-amine

Cat. No. B3388075
M. Wt: 175.14 g/mol
InChI Key: VPSDEDHCJRKTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04545811

Procedure details

Gaseous difluorochloromethane is passed into a solution of 62.5 g of 2-amino-4-hydroxy-6-methyl-pyrimidine in 500 ml of water, 100 ml of 40% sodium hydroxide solution and 100 ml of dioxane at a temperature of 70°-75° C. over a period of 12 hours. During this period, at hourly intervals, a total of 160 g of solid sodium hydroxide is added in equal portions. The organic phase is separated off and concentrated to about 1/10 of its volume, the residue is poured into water and the solid which has precipitated is separated off to give 39.9 g of 2-amino-4-difluoromethoxy-6-methyl-pyrimidine of melting point 136°-137° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:4])Cl.[NH2:5][C:6]1[N:11]=[C:10]([OH:12])[CH:9]=[C:8]([CH3:13])[N:7]=1>O.[OH-].[Na+].O1CCOCC1>[NH2:5][C:6]1[N:11]=[C:10]([O:12][CH:2]([F:4])[F:1])[CH:9]=[C:8]([CH3:13])[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(Cl)F
Name
Quantity
62.5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
solid
Quantity
160 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
During this period
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 1/10 of its volume
ADDITION
Type
ADDITION
Details
the residue is poured into water
CUSTOM
Type
CUSTOM
Details
the solid which has precipitated
CUSTOM
Type
CUSTOM
Details
is separated off

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OC(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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